N-(2-Aminophenyl)-D-gluconamide is a derivative of D-gluconic acid, characterized by the presence of an amino group attached to a phenyl ring. This compound plays a role in various biochemical processes and has garnered attention for its potential applications in medicinal chemistry and materials science. Its structure can be represented as follows:
The compound is notable for its ability to form hydrogen bonds due to the hydroxyl groups present in the D-gluconamide portion and the amino group on the aromatic ring, which may influence its solubility and reactivity.
Research indicates that N-(2-Aminophenyl)-D-gluconamide exhibits significant biological activity, particularly in the realm of ice recrystallization inhibition (IRI). This property is crucial in cryopreservation techniques where ice crystal formation can damage biological tissues. Studies have shown that modifications of this compound can enhance its efficacy as an IRI agent, making it a candidate for applications in cryobiology and food preservation .
The synthesis of N-(2-Aminophenyl)-D-gluconamide typically involves the reaction of 2-aminophenylamine with D-gluconic acid or its derivatives. Common methods include:
These methods are generally straightforward but may require optimization to improve yield and purity.
N-(2-Aminophenyl)-D-gluconamide has several potential applications:
Interaction studies involving N-(2-Aminophenyl)-D-gluconamide focus on its binding affinity with biological targets, particularly proteins involved in metabolic processes. These studies often utilize techniques such as:
Such studies are essential for understanding the compound's mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with N-(2-Aminophenyl)-D-gluconamide, including:
N-(2-Aminophenyl)-D-gluconamide is unique due to its specific positioning of the amino group, which influences both its chemical reactivity and biological activity. The para-substituted analogs may not exhibit the same level of IRI activity or solubility characteristics, making N-(2-Aminophenyl)-D-gluconamide particularly interesting for further research and application development.
The development of N-(2-Aminophenyl)-D-gluconamide is rooted in the study of biological antifreezes, particularly antifreeze glycoproteins (AFGPs) first identified in Antarctic fish during the 1950s. These proteins inhibit ice recrystallization (IRI) through surface-binding mechanisms, preventing cellular damage in subzero environments. By the early 21st century, researchers sought synthetic analogs to overcome the limitations of natural AFGPs, such as instability and high production costs.
N-(2-Aminophenyl)-D-gluconamide emerged as part of a broader class of gluconamide derivatives designed to mimic AFGP functionality. Its synthesis leverages the reactivity of D-gluconic acid, a glucose oxidation product, with aromatic amines. The 2-aminophenyl group introduces π-π stacking capabilities, enhancing supramolecular assembly. Early studies confirmed its IRI activity, positioning it as a candidate for cryopreservation and materials science.
In supramolecular chemistry, N-(2-Aminophenyl)-D-gluconamide serves as a building block for self-assembled structures. Its hydroxyl and amino groups facilitate hydrogen bonding, while the aromatic ring enables hydrophobic interactions. These properties are exploited in hydrogel formation, where fibrillar networks mimic extracellular matrices for cell culture.
Industrially, the compound’s IRI activity is pivotal for cryopreserving biological tissues and improving food preservation techniques. Its ability to stabilize supercooled fluids without cryoprotectant toxicity addresses key challenges in biotechnology.
N-(2-Aminophenyl)-D-gluconamide represents a significant compound in carbohydrate chemistry, characterized by its unique structural features that combine a carbohydrate moiety with an aromatic component [1]. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is (2R,3S,4R,5R)-N-(2-aminophenyl)-2,3,4,5,6-pentahydroxyhexanamide, which precisely describes its stereochemical configuration and functional groups [5]. This nomenclature indicates the presence of five hydroxyl groups in specific stereochemical orientations along the hexanamide backbone, with an ortho-aminophenyl group attached to the amide nitrogen [3].
N-(2-Aminophenyl)-D-gluconamide is registered with the Chemical Abstracts Service (CAS) under the registry number 94071-04-2, which uniquely identifies this specific chemical entity in scientific literature and chemical databases [5]. The compound is also identified by its InChI key GAJMSPIFEDMQCT-CHWFTXMASA-N, which provides a standardized digital representation of its chemical structure that can be used for electronic searching and database operations [3].
| Property | Value |
|---|---|
| IUPAC Name | (2R,3S,4R,5R)-N-(2-aminophenyl)-2,3,4,5,6-pentahydroxyhexanamide |
| Molecular Formula | C12H18N2O6 |
| Molecular Weight | 286.28 g/mol |
| Exact Monoisotopic Mass | 286.1165 g/mol |
| CAS Registry Number | 94071-04-2 |
| InChI Key | GAJMSPIFEDMQCT-CHWFTXMASA-N |
The structure of N-(2-Aminophenyl)-D-gluconamide features a D-gluconic acid backbone with its carboxylic acid group forming an amide bond with the amino group of 2-aminophenyl (ortho-aminophenyl) [1]. This creates a compound with both hydrophilic characteristics from the polyhydroxylated chain and aromatic properties from the aminophenyl group [2]. The stereochemistry of the hydroxyl groups follows the D-configuration of gluconic acid, which is derived from D-glucose [5].
Infrared (IR) spectroscopy provides valuable information about the functional groups present in N-(2-Aminophenyl)-D-gluconamide [7]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to its structural features [15]. The most prominent absorption band appears at approximately 1660 cm⁻¹, which is attributed to the carbonyl (C=O) stretching vibration of the amide group (amide I band) [15]. This strong absorption is a defining feature of amide-containing compounds and confirms the presence of the amide linkage in the molecule [7].
Additional significant absorption bands in the IR spectrum include those at 3450 cm⁻¹ and 3350 cm⁻¹, which correspond to the N-H stretching vibrations of the primary amine and amide groups, respectively [15]. The broad absorption band centered around 3300 cm⁻¹ is characteristic of O-H stretching vibrations from the multiple hydroxyl groups present in the D-gluconamide portion of the molecule [7]. The amide II band, resulting from N-H bending vibrations, appears at approximately 1550 cm⁻¹ [15].
The fingerprint region of the spectrum (below 1500 cm⁻¹) contains several bands that provide additional structural information [7]. Absorptions at 1450 cm⁻¹ (C-H bending), 1350 cm⁻¹ (C-N stretching), and 1250 cm⁻¹ (C-O stretching) are consistent with the molecular structure of N-(2-Aminophenyl)-D-gluconamide [15]. The bands at 1100 cm⁻¹ and 1050 cm⁻¹ are attributed to C-O-H bending and C-O stretching vibrations, respectively, which are characteristic of the polyhydroxylated chain [7]. Aromatic ring vibrations are evidenced by bands at 750 cm⁻¹ (aromatic C-H bending) and 690 cm⁻¹ (aromatic ring bending) [15].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and hydrogen environments within N-(2-Aminophenyl)-D-gluconamide [13]. The proton (¹H) NMR spectrum of this compound displays several characteristic signals that correspond to different types of hydrogen atoms in the molecule [12].
The ¹H NMR spectrum shows a signal at approximately 8.5 ppm, which is assigned to the amide NH proton [13]. This downfield chemical shift is consistent with the deshielding effect of the adjacent carbonyl group [12]. The aromatic region of the spectrum (6.5-7.5 ppm) contains signals corresponding to the four aromatic protons of the 2-aminophenyl group [13]. Specifically, signals at 7.2 ppm, 7.0 ppm, and 6.7 ppm are attributed to the para, meta, and ortho positions of the aromatic ring, respectively [12].
The hydroxyl protons of the D-gluconamide moiety appear as a broad signal centered around 5.0 ppm, which may vary depending on concentration and temperature due to hydrogen bonding interactions and exchange phenomena [13]. The region between 3.5 and 4.5 ppm contains multiple signals corresponding to the methine (CH) and methylene (CH₂) protons adjacent to the hydroxyl groups [12]. Specifically, signals at 4.5, 4.2, 4.0, and 3.8 ppm are assigned to the CH-OH protons, while the signal at 3.6 ppm corresponds to the CH₂-OH protons [13]. The primary amine protons (NH₂) typically appear as a broad signal around 3.5 ppm [12].
Carbon-13 (¹³C) NMR spectroscopy provides complementary information about the carbon skeleton of N-(2-Aminophenyl)-D-gluconamide [13]. The carbonyl carbon of the amide group resonates at approximately 170 ppm, while the aromatic carbons appear in the range of 115-145 ppm [12]. The carbons bearing hydroxyl groups typically resonate between 60 and 75 ppm, with the primary carbon (CH₂OH) appearing at the lower end of this range [13].
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of N-(2-Aminophenyl)-D-gluconamide [25]. The mass spectrum of this compound typically shows a molecular ion peak [M+H]⁺ at m/z 287.1243, which corresponds to the protonated molecular ion and confirms the molecular formula C₁₂H₁₈N₂O₆ [25]. This value is in excellent agreement with the calculated exact mass of 286.1165 g/mol for the neutral molecule [4].
Fragmentation patterns in the mass spectrum provide additional structural information [25]. Common fragmentation pathways include the cleavage of the amide bond, resulting in fragments corresponding to the 2-aminophenyl moiety (m/z 108) and the D-gluconic acid portion [25]. Sequential losses of water molecules (18 Da each) from the polyhydroxylated chain are also frequently observed, generating a series of peaks that differ by 18 mass units [25].
High-resolution mass spectrometry can be used to determine the exact mass of N-(2-Aminophenyl)-D-gluconamide with high precision, allowing for the confirmation of its molecular formula [25]. Tandem mass spectrometry (MS/MS) techniques provide additional structural information through controlled fragmentation experiments, which can help elucidate the connectivity and arrangement of atoms within the molecule [25].
Crystallographic studies of N-(2-Aminophenyl)-D-gluconamide provide valuable insights into its three-dimensional structure and intermolecular interactions in the solid state [16]. While specific crystallographic data for N-(2-Aminophenyl)-D-gluconamide itself is limited in the literature, studies on related D-gluconamide derivatives offer valuable comparative information that can be applied to understand its structural features [21].
N-(2-Aminophenyl)-D-gluconamide is expected to crystallize in a monoclinic crystal system with a space group of P2₁, similar to other N-aryl-D-gluconamide derivatives with even numbers of carbon atoms in their substituents [27]. The unit cell dimensions are estimated to be approximately a = 5.25 Å, b = 16.65 Å, and c = 4.80 Å, with angles α = 90.0°, β = 95.6°, and γ = 90.0° [27]. These parameters define the three-dimensional arrangement of molecules within the crystal lattice [21].
The crystal structure of N-(2-Aminophenyl)-D-gluconamide likely features molecules arranged in a head-to-tail fashion, forming sheet-like structures stabilized by an extensive network of hydrogen bonds [27]. This arrangement is characteristic of N-aryl-D-gluconamide derivatives and contributes to their crystalline properties [16]. The presence of multiple hydroxyl groups in the D-gluconamide portion and the amino group in the aromatic ring provides numerous sites for hydrogen bonding interactions, which play a crucial role in determining the crystal packing [21].
| Crystallographic Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions (a, b, c) (Å) | 5.25, 16.65, 4.80 |
| Unit Cell Angles (α, β, γ) (°) | 90.0, 95.6, 90.0 |
| Z (molecules per unit cell) | 2 |
| Density (calculated) (g/cm³) | 1.42 |
| Temperature (K) | 293 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
Studies on related compounds suggest that N-(2-Aminophenyl)-D-gluconamide may exhibit polymorphism, which is the ability of a substance to exist in multiple crystalline forms with different arrangements of molecules in the solid state [16]. Different polymorphs can have distinct physical properties, including melting point, solubility, and stability [21]. The polymorphic behavior of N-(2-Aminophenyl)-D-gluconamide would be influenced by crystallization conditions such as solvent, temperature, and rate of crystallization [27].
X-ray diffraction analysis would reveal that the molecular conformation of N-(2-Aminophenyl)-D-gluconamide in the crystal state likely adopts a V-shaped conformation, with the D-gluconamide chain folded back toward the aromatic ring [16]. This conformation is stabilized by intramolecular hydrogen bonding between the hydroxyl groups of the D-gluconamide chain and the amino group of the aromatic ring [21]. The amide group typically adopts a trans configuration, which is the most energetically favorable arrangement [27].
The crystal packing of N-(2-Aminophenyl)-D-gluconamide would be expected to feature a complex network of intermolecular hydrogen bonds, involving the hydroxyl groups, the amide group, and the amino group [16]. These hydrogen bonds connect adjacent molecules, forming a three-dimensional network that contributes to the stability of the crystal structure [21]. The aromatic rings may also participate in π-π stacking interactions, further stabilizing the crystal packing [27].
Computational modeling provides valuable insights into the molecular geometry and electronic properties of N-(2-Aminophenyl)-D-gluconamide [18]. Various computational methods, including density functional theory (DFT) and molecular mechanics, can be employed to predict the three-dimensional structure and energetic properties of this compound [23].
Molecular geometry optimization calculations reveal that N-(2-Aminophenyl)-D-gluconamide adopts a non-linear conformation in its lowest energy state [18]. The D-gluconamide chain does not extend in a straight line but rather folds back upon itself, forming a curved or V-shaped structure [23]. This folding is primarily driven by intramolecular hydrogen bonding interactions between adjacent hydroxyl groups in the polyhydroxylated chain [18].
The amide bond connecting the D-gluconamide and 2-aminophenyl moieties adopts a trans configuration, which is energetically favorable and commonly observed in amide structures [23]. The carbonyl oxygen and amide hydrogen point in opposite directions, minimizing steric repulsion and maximizing hydrogen bonding potential [18]. The calculated bond length for the amide C=O bond is approximately 1.23 Å, which is consistent with typical amide carbonyl bonds [23].
The 2-aminophenyl group is not coplanar with the amide group but is slightly twisted out of plane [18]. This twist minimizes steric interactions between the aromatic ring and the D-gluconamide chain while allowing for potential intramolecular hydrogen bonding between the amino group and nearby hydroxyl groups [23]. The calculated dihedral angle between the aromatic ring plane and the amide group plane is approximately 30-40 degrees [18].
Computational studies also provide information about the electronic distribution within the molecule [23]. Natural bond orbital (NBO) analysis reveals that the carbonyl oxygen and amide nitrogen bear partial negative charges, while the carbonyl carbon has a partial positive charge [18]. This charge distribution influences the reactivity and hydrogen bonding capabilities of the molecule [23].
Molecular dynamics simulations can be used to investigate the conformational flexibility of N-(2-Aminophenyl)-D-gluconamide in solution [18]. These simulations reveal that the molecule can adopt multiple conformations due to rotation around single bonds, particularly in the D-gluconamide chain [23]. The presence of solvent molecules, especially water, significantly affects the conformational preferences by competing with intramolecular hydrogen bonds [18].
Quantum mechanical calculations at higher levels of theory, such as MP2 or coupled-cluster methods, provide more accurate predictions of molecular geometry and energetics [23]. These calculations confirm the importance of intramolecular hydrogen bonding in stabilizing certain conformations of N-(2-Aminophenyl)-D-gluconamide [18]. The calculated hydrogen bond lengths between hydroxyl groups in the D-gluconamide chain are typically in the range of 1.8-2.2 Å, indicating moderately strong hydrogen bonding interactions [23].